2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Overview
Description
The compound “2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one” is a type of pyrrolo[2,1-f][1,2,4]triazine . Pyrrolo[2,1-f][1,2,4]triazines are privileged scaffolds found in numerous pharmaceutically important substances . They have been found to display potent cytotoxic activity in various cancer cell lines .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazines involves the efficient alkylation of easily accessible 1,2,4-triazines under mild conditions to provide the corresponding 1-alkyl-1,2,4-triazinium salts . These bench-stable salts serve as precursors to triazinium ylides, which react in 1,3-dipolar cycloadditions with electron-poor dipolarophiles to yield polysubstituted pyrrolotriazines in a single step .Molecular Structure Analysis
The molecular structure of pyrrolo[2,1-f][1,2,4]triazines involves structural variations (chlorine, bromine, iodine, and cyano groups) introduced at position 7 of 4-aza-7,9-dideazaadenine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,1-f][1,2,4]triazines include the efficient alkylation of 1,2,4-triazines to provide 1-alkyl-1,2,4-triazinium salts . These salts then serve as precursors to triazinium ylides, which undergo 1,3-dipolar cycloadditions with electron-poor dipolarophiles .Scientific Research Applications
Electrochemical Sensing
- Electrode Development : A study by Zamani, Rajabzadeh, and Ganjali (2007) discusses the development of an electrode using a compound structurally related to 2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one. This electrode exhibited a strong response for Ytterbium (III) ions and was used in the determination of fluoride in mouthwash samples (Zamani, Rajabzadeh, & Ganjali, 2007).
Chemical Synthesis
- Microwave Synthesis : Tabatabaee et al. (2007) reported on the solvent-free microwave synthesis of derivatives of this compound. This method led to the formation of various compounds with potential for diverse applications (Tabatabaee et al., 2007).
Biological Activity
- Antibacterial Activity : The synthesis of N-benzoyl-N'-triazine thiourea derivatives based on a compound structurally related to this compound and their antibacterial activity against various bacteria was explored by Marzi et al. (2019) (Marzi et al., 2019).
Photovoltaic Applications
- Photovoltaic Devices : Halim et al. (2018) conducted a study on a compound similar to this compound, focusing on its application in photovoltaic devices. They investigated its electronic and optical properties, which are crucial for the efficiency of such devices (Halim et al., 2018).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : A study by John et al. (2017) explored the use of a related compound for inhibiting mild steel corrosion in hydrochloric acid, demonstrating the compound's potential as a corrosion inhibitor (John et al., 2017).
Future Directions
The future directions for research on “2-Thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one” and related compounds could include further investigation into their mechanisms of action, particularly their cytotoxic activity against cancer cells . Additionally, the development of more efficient synthesis methods could be a valuable area of research .
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as inhibition or activation .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, influencing biochemical reactions . For instance, it has been reported to inhibit tankyrase, a protein involved in telomere length regulation and Wnt signaling . It also inhibits stearoyl CoA desaturase, an enzyme involved in fatty acid metabolism
Cellular Effects
It is known that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting tankyrase, it can impact the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the activity of tankyrase and stearoyl CoA desaturase through direct binding
Properties
IUPAC Name |
2-sulfanylidene-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVGPQVQNTZJLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725729 | |
Record name | 2-Sulfanylidene-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232815-49-4 | |
Record name | 2-Sulfanylidene-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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